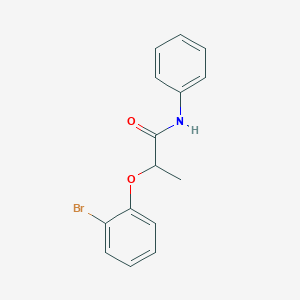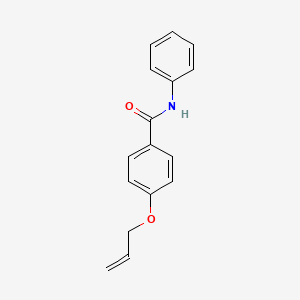![molecular formula C19H22ClN3O B4403070 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4403070.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide
Overview
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide, commonly known as CMPB, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. CMPB is a synthetic compound that belongs to the class of benzamides.
Mechanism of Action
CMPB exerts its pharmacological effects by binding to the cannabinoid receptor type 2 (CB2). CB2 is primarily expressed in immune cells and is involved in the regulation of immune responses. CMPB has been found to activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This mechanism of action makes CMPB a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
CMPB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CMPB has also been found to promote the production of anti-inflammatory cytokines such as IL-10. In addition, CMPB has been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMPB in lab experiments is its specificity for CB2 receptors. This allows for the selective activation of CB2 receptors without affecting CB1 receptors, which are primarily expressed in the brain and are involved in the regulation of mood and cognition. However, one of the limitations of using CMPB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CMPB. One potential direction is the development of novel CMPB analogs with improved pharmacological properties such as increased solubility and potency. Another direction is the investigation of the potential of CMPB in treating other diseases such as multiple sclerosis and Alzheimer's disease. Furthermore, the role of CMPB in modulating the gut-brain axis and its potential in treating gastrointestinal disorders such as inflammatory bowel disease and irritable bowel syndrome warrants further investigation.
Conclusion
In conclusion, CMPB is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. It exerts its pharmacological effects by binding to CB2 receptors, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. CMPB has been found to exhibit anti-inflammatory, analgesic, and antitumor properties and has been studied for its potential in treating various diseases such as cancer, arthritis, and neuropathic pain. While there are limitations to using CMPB in lab experiments, its potential in various research applications warrants further investigation.
Scientific Research Applications
CMPB has been extensively studied for its potential in various research applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. CMPB has been studied for its potential in treating various diseases such as cancer, arthritis, and neuropathic pain.
properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-16-7-8-18(17(20)13-16)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEPOTRXHLODMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4402987.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)
![1-{3-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4403001.png)

![2-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4403021.png)
![methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate](/img/structure/B4403030.png)
![3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
![methyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4403035.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methoxybenzamide](/img/structure/B4403049.png)
![benzyl {2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403051.png)

![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4403071.png)
